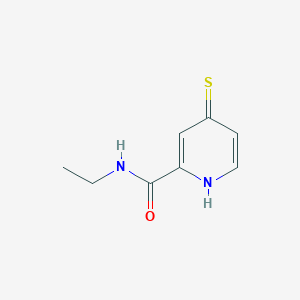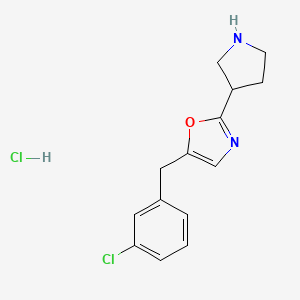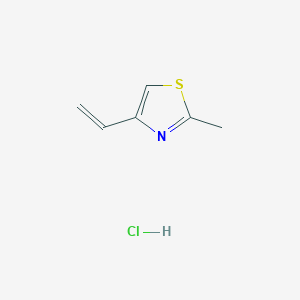![molecular formula C24H42O21 B12315616 2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate. It consists of multiple hydroxyl groups and glycosidic linkages, indicating it is likely a polysaccharide or oligosaccharide. These compounds are essential in various biological processes and have significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. These reactions often use glycosyl donors and acceptors under acidic or enzymatic conditions to form glycosidic bonds. Protecting groups are commonly used to ensure the selectivity of the reactions.
Industrial Production Methods
Industrial production of complex carbohydrates can involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. Fermentation processes using microorganisms that naturally produce these compounds are also common.
Chemical Reactions Analysis
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Aldehyde groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldonic acids, while reduction can yield alditols.
Scientific Research Applications
Complex carbohydrates have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Play crucial roles in cell-cell communication and immune response.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in food, cosmetics, and pharmaceuticals for their thickening and stabilizing properties.
Mechanism of Action
The mechanism of action of complex carbohydrates involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can trigger various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units.
Starch: A polysaccharide consisting of amylose and amylopectin.
Glycogen: A polysaccharide that serves as a form of energy storage in animals.
Uniqueness
The uniqueness of the compound lies in its specific structure and the arrangement of its glycosidic linkages, which can impart unique physical and chemical properties.
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2 |
InChI Key |
CTEMZTQLPNKNKP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)



